molecular formula C21H20O9 B12319658 4'-Deoxydoxorubicinol 7-deoxyaglycone CAS No. 141975-30-6

4'-Deoxydoxorubicinol 7-deoxyaglycone

Cat. No.: B12319658
CAS No.: 141975-30-6
M. Wt: 416.4 g/mol
InChI Key: CGVVIRBOJFDFBH-UHFFFAOYSA-N
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Description

Contextualization as a Biotransformed Metabolite of Anthracycline Antibiotics

The metabolism of anthracyclines proceeds through several major routes, primarily enzymatic reduction and deglycosidation. nih.govresearchgate.netclinpgx.org Two key pathways are:

Two-electron reduction: The carbonyl group at the C-13 position of the anthracycline molecule is reduced to a secondary alcohol. nih.gov This reaction is catalyzed by cytosolic enzymes, including carbonyl reductases (CBRs) and aldo-keto reductases (AKRs). nih.govnih.gov For doxorubicin (B1662922), this pathway yields its major alcohol metabolite, doxorubicinol (B1670906). researchgate.net This C-13 alcohol metabolite is often implicated in the cardiotoxic side effects associated with anthracycline therapy. nih.govnih.gov

Reductive Deglycosidation: This pathway involves the cleavage of the glycosidic bond that links the daunosamine (B1196630) sugar moiety to the tetracyclic aglycone (the non-sugar part). clinpgx.orgencyclopedia.pub This process, which can occur under anaerobic conditions, results in the formation of 7-deoxyaglycones. nih.govcapes.gov.br In vitro studies have implicated enzymes like NADPH-cytochrome P450 reductase in the formation of doxorubicin 7-deoxyaglycone. clinpgx.org

4'-Deoxydoxorubicin (also known as esorubicin) is a structural analogue of doxorubicin. Following administration, it undergoes biotransformation similar to its parent compound, including reduction to its own alcoholic metabolite, 4'-deoxydoxorubicinol. nih.gov The compound 4'-Deoxydoxorubicinol 7-deoxyaglycone is the theoretical product that would result from the subsequent reductive deglycosidation of this alcohol metabolite.

However, pharmacokinetic studies in cancer patients have revealed significant differences in the metabolic profile of 4'-deoxydoxorubicin compared to doxorubicin. While the 7-deoxyaglycone of the parent drug doxorubicin is readily detected in patients, a study by Cummings et al. found that the 7-deoxyaglycone of 4'-deoxydoxorubicin appeared only in trace amounts in a minority of patients. nih.gov Crucially, the 7-deoxyaglycone of the alcohol metabolite, this compound, was not detected in any patient serum samples analyzed. nih.gov

Table 1: Key Compounds in the Metabolism of 4'-Deoxydoxorubicin

Compound Name Parent Drug Metabolic Pathway
4'-Deoxydoxorubicin - N/A (Doxorubicin Analogue)
4'-Deoxydoxorubicinol 4'-Deoxydoxorubicin Two-electron reduction at C-13
This compound 4'-Deoxydoxorubicinol Reductive deglycosidation (cleavage of sugar moiety)

Significance in the Study of Anthracycline Metabolic Pathways

The investigation of metabolites like this compound, including its notable absence in circulation, is highly significant for the field of pharmacology and medicinal chemistry. It underscores that even minor structural modifications to an anthracycline molecule can profoundly alter its metabolic fate. nih.gov

The primary significance lies in understanding structure-metabolism relationships. The difference in biotransformation between doxorubicin and its 4'-deoxy analogue suggests that the 4'-hydroxyl group on the sugar moiety, which is absent in 4'-deoxydoxorubicin, may play a role in how the drug is processed by metabolizing enzymes. nih.gov

Furthermore, since metabolites can contribute significantly to both the therapeutic and toxic effects of the parent drug, mapping these pathways is crucial. nih.govfrontiersin.org The accumulation of alcohol metabolites like doxorubicinol is linked to increased cardiotoxicity. nih.govresearchgate.net By studying why certain subsequent metabolites, such as aglycones, are not formed from specific analogues, researchers can gain insights into controlling the production of toxic species. This knowledge is instrumental in the rational design of new anthracycline derivatives with improved therapeutic indices, potentially offering enhanced anti-tumor activity with a more favorable safety profile. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-(1,2-dihydroxyethyl)-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,12,22-24,26-27,29H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVVIRBOJFDFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(CO)O)O)C(=C3C2=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30931277
Record name 8-(1,2-Dihydroxyethyl)-6,8,10,11-tetrahydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141975-30-6
Record name Doxorubicinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141975306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(1,2-Dihydroxyethyl)-6,8,10,11-tetrahydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biotransformation Pathways and Enzymatic Mechanisms of 7 Deoxyaglycone Formation

Reductive Deglycosidation of Anthracyclines Leading to 7-Deoxyaglycones

Reductive deglycosidation is a significant, albeit quantitatively minor, metabolic pathway for anthracyclines, accounting for approximately 1-2% of their total metabolism. nih.gov This pathway involves the cleavage of the glycosidic bond at the C-7 position of the anthracycline ring structure, a reaction that is enzymatically driven. The process is initiated by a one-electron reduction of the quinone moiety of the anthracycline, forming a semiquinone radical. nih.govresearchgate.net Under anaerobic conditions, this unstable intermediate can undergo further reactions that result in the cleavage of the sugar and the formation of a C-7 radical. This radical is then protonated to yield the 7-deoxyaglycone. researchgate.net

The enzymatic cleavage of the glycosidic bond in anthracyclines to form 7-deoxyaglycones is catalyzed by a group of enzymes that are broadly characterized as NADPH-dependent hydrolase- and reductase-type glycosidases. nih.gov These enzymes utilize NADPH as a cofactor to provide the necessary reducing equivalents for the initial reduction of the anthracycline to a semiquinone intermediate. While the specific identities of all involved glycosidases are not fully elucidated, their activity is essential for this metabolic conversion. The term "reductase-type glycosidases" highlights the reductive nature of the initial step required for the subsequent cleavage of the glycosidic linkage.

The formation of 7-deoxyaglycones is predominantly associated with the activity of oxidoreductases located within the microsomal and mitochondrial fractions of cells. nih.govresearchgate.net Microsomes, which are vesicles formed from the endoplasmic reticulum, are a major site of drug metabolism and contain a high concentration of enzymes capable of catalyzing reductive reactions. nih.gov Similarly, mitochondria possess their own set of oxidoreductases that can contribute to this metabolic pathway. nih.govnih.gov The anaerobic or hypoxic environments that can exist within these subcellular compartments are particularly conducive to the reductive deglycosidation process. nih.gov

Several specific enzymes have been identified as key players in the generation of 7-deoxyaglycones from anthracyclines.

NADPH-cytochrome P450 reductase (CPR), a membrane-bound enzyme primarily located in the endoplasmic reticulum, is a crucial catalyst in the one-electron reduction of anthracyclines. nih.govwikipedia.org CPR transfers electrons from NADPH to the anthracycline, initiating the formation of the semiquinone radical necessary for subsequent deglycosidation. nih.govnih.gov This activity is particularly significant under anaerobic conditions, where CPR can stoichiometrically convert doxorubicin (B1662922) to its 7-deoxyaglycone metabolite. nih.gov The expression of CPR is highest in the liver, but it is also found in other organs, contributing to the systemic metabolism of anthracyclines. nih.govnih.gov

Specific Enzymes Involved in 7-Deoxyaglycone Generation

Comparative Analysis of 7-Deoxyaglycone Formation from Parent Anthracyclines (e.g., Doxorubicin, 4'-Deoxydoxorubicin, Epirubicin)

The rate and extent of 7-deoxyaglycone formation can vary significantly among different anthracycline analogues, influenced by subtle structural differences.

For instance, studies have shown that doxorubicin is more susceptible to reductive deglycosidation than its analogue, 4'-deoxydoxorubicin. Following doxorubicin administration, its 7-deoxyaglycone metabolite can be detected in significant concentrations. In contrast, the corresponding 7-deoxyaglycone of 4'-deoxydoxorubicin is found in only trace amounts, and the 7-deoxyaglycone of its alcohol metabolite, 4'-deoxydoxorubicinol, is often undetectable. nih.gov This suggests that the presence of the 4'-hydroxyl group in doxorubicin may facilitate the enzymatic reduction process, a structural feature absent in 4'-deoxydoxorubicin.

The susceptibility of different anthracyclines to reductive deglycosidation by various redox enzymes has been investigated. A study comparing about 30 anthracycline antibiotics found that adriamycin (doxorubicin) and THP-adriamycin were relatively resistant to enzymatic reductive deglycosidation, while aclacinomycin A and daunomycin were highly sensitive. nih.gov This highlights the critical role that the specific chemical structure of the anthracycline plays in its interaction with metabolizing enzymes. nih.gov

The enzymatic conversion to a 7-deoxyaglycone is a two-electron reduction that typically occurs in anaerobic environments and requires NADPH as a cofactor. nih.gov Several key enzymes have been identified as catalysts in this pathway:

NAD(P)H Quinone Oxidoreductase 1 (NQO1): This enzyme is involved in the reductive metabolism of various quinones, including those in the anthracycline structure.

NADPH-Cytochrome P450 Reductase (CPR): Primarily located in the endoplasmic reticulum, CPR is a crucial electron donor for cytochrome P450 enzymes and can also directly reduce anthracyclines to form 7-deoxyaglycones, a process that is inhibited by the presence of oxygen. nih.gov

Xanthine Dehydrogenase (XDH): This enzyme also contributes to the reductive deglycosidation of anthracyclines. nih.gov

It is noteworthy that while the 7-deoxyaglycone of doxorubicin (adriamycin) is detected in patients, studies on 4'-deoxydoxorubicin have shown different metabolic profiles. In a study of cancer patients, the 7-deoxyaglycone of the parent drug, 4'-deoxydoxorubicin, was found in only trace amounts in a minority of patients. nih.gov Crucially, the 7-deoxyaglycone of the alcohol metabolite, 4'-deoxydoxorubicinol, was not detected in any serum samples from these patients, suggesting a significant difference in the biotransformation of 4'-deoxydoxorubicin compared to doxorubicin. nih.gov

The initial step in the pathway leading to 4'-deoxydoxorubicinol 7-deoxyaglycone is the conversion of the parent drug, 4'-deoxydoxorubicin, to its alcohol metabolite, 4'-deoxydoxorubicinol. This reaction is catalyzed by a group of cytosolic enzymes known as aldo-keto reductases (AKRs) and carbonyl reductases (CBRs). nih.govnih.gov Subsequently, the 7-deoxyaglycone could theoretically be formed through the reductive cleavage of the glycosidic bond of 4'-deoxydoxorubicinol. However, the lack of detection in human serum suggests this pathway may not be significant in humans for this specific analogue. nih.gov

Enzyme Cellular Location Function in 7-Deoxyaglycone Formation
NAD(P)H Quinone Oxidoreductase 1 (NQO1)CytosolCatalyzes the two-electron reduction of the quinone moiety, initiating reductive deglycosidation.
NADPH-Cytochrome P450 Reductase (CPR)Endoplasmic ReticulumTransfers electrons to the anthracycline, leading to the cleavage of the glycosidic bond under anaerobic conditions.
Xanthine Dehydrogenase (XDH)CytosolParticipates in the reductive metabolism leading to the formation of 7-deoxyaglycones.
Aldo-Keto Reductases (AKRs)CytosolCatalyze the initial reduction of the C-13 carbonyl group to form the alcohol metabolite (e.g., 4'-deoxydoxorubicinol).
Carbonyl Reductases (CBRs)CytosolAlso involved in the formation of the C-13 alcohol metabolite, a potential precursor to the 7-deoxyaglycone.

Tissue-Specific Metabolic Pathways and Distribution of Anthracycline Aglycones

The enzymes responsible for anthracycline metabolism, including the formation of aglycones, are not uniformly distributed throughout the body. This differential expression leads to tissue-specific metabolic pathways and varying concentrations of metabolites in different organs. nih.gov

The liver is a primary site of anthracycline metabolism due to its high concentration of metabolizing enzymes. nih.gov NADPH-cytochrome P450 reductase (CPR) is predominantly found in the liver, making it a key location for the formation of 7-deoxyaglycones. nih.gov Similarly, various aldo-keto reductases (AKRs) and carbonyl reductase 1 (CBR1), which are responsible for the initial conversion to the alcohol metabolite, are highly expressed in the liver. nih.govclinpgx.org

The kidneys also play a significant role in anthracycline metabolism. AKR1A1, for instance, is most highly expressed in the kidneys. nih.gov This suggests that the initial reduction of the parent drug can readily occur in this organ. The presence of other reductases in the kidney indicates that it is also a potential site for aglycone formation.

The heart is a critical organ in the context of anthracycline metabolism, primarily due to the cardiotoxic effects of these drugs. While the formation of 7-deoxyaglycones is a minor pathway, the metabolism to the alcohol metabolite doxorubicinol (B1670906), catalyzed by CBR1 and AKRs, is well-documented in cardiac tissue and has been linked to cardiotoxicity. nih.govnih.gov

Studies in mice have shown that following administration of an anthracycline analogue, the highest levels of metabolites are found in the small intestine and liver, consistent with hepatobiliary excretion. nih.gov Significant concentrations are also found in the kidney, spleen, large intestine, lung, and heart. nih.gov This distribution pattern reflects the expression of metabolizing enzymes in these tissues.

Tissue Key Anthracycline Metabolizing Enzymes Primary Metabolic Activity
LiverHigh levels of CPR, CBR1, AKR1B1, AKR1B10, AKR1C isoformsMajor site of both alcohol metabolite formation and subsequent reductive deglycosidation to 7-deoxyaglycones. nih.govclinpgx.org
KidneyHigh expression of AKR1A1, presence of CPRSignificant capacity for the formation of the C-13 alcohol metabolite and potential for 7-deoxyaglycone formation. nih.gov
HeartPresence of AKRs and CBR1Formation of the C-13 alcohol metabolite is prominent and linked to cardiotoxicity. nih.govnih.gov
Small IntestineExpression of AKR1C isoformsContributes to the overall metabolism and excretion of anthracyclines. nih.gov

Molecular and Biochemical Activities Associated with 7 Deoxyaglycones

Redox Cycling and Free Radical Generation Mechanisms of Anthracycline Aglycones

A hallmark of anthracycline activity is their ability to undergo redox cycling, a process that generates reactive oxygen species (ROS) and contributes to their biological effects. This activity is centered on the quinone moiety within their tetracyclic ring structure. researchgate.net

Semiquinone Radical Formation and Subsequent Oxygen Activation

The process of redox cycling is initiated by the one-electron reduction of the anthracycline's quinone group, which results in the formation of a semiquinone radical. researchgate.netnih.gov This conversion can be catalyzed by various cellular oxidoreductases, notably NADH dehydrogenase (Complex I) of the mitochondrial electron transport chain. researchgate.net

In the presence of molecular oxygen, the semiquinone radical is unstable and readily donates its extra electron to oxygen, forming the superoxide (B77818) anion radical (O₂⁻). researchgate.netresearchgate.net This reaction regenerates the parent quinone, allowing it to re-enter the cycle and perpetuate the production of superoxide radicals. researchgate.net The superoxide anion can then be converted to other reactive oxygen species, such as hydrogen peroxide (H₂O₂), which can further react to form highly reactive hydroxyl radicals (•OH), especially in the presence of iron ions. researchgate.net This cascade of free radical generation can lead to oxidative damage to cellular components, including lipids and proteins.

Electron Transfer Processes in Anthracycline Bioreduction

The bioreduction of anthracyclines is a critical step in their metabolic activation and subsequent redox cycling. This process involves the transfer of electrons from cellular reducing equivalents, such as NADH and NADPH, to the anthracycline molecule. nih.gov Key enzymatic systems implicated in this electron transfer are the mitochondrial electron transport chain (METC) and cytochrome P450 reductases. nih.gov

Within the mitochondria, Complex I is a major site for the one-electron reduction of anthracyclines. nih.gov This enzymatic reduction is a key part of the bioenergetic processes in the cell, but in the context of anthracyclines, it initiates the cascade of ROS production. In hypoxic (low oxygen) conditions, the doxorubicin (B1662922) semiquinone can undergo further metabolic changes, including conversion to the secondary alcohol metabolite, doxorubicinol (B1670906), or through glycosylation, form a C7 radical that can ultimately be converted to a 7-deoxyaglycone. nih.gov

Interactions with Subcellular Components

The aglycone metabolites of anthracyclines, being more lipophilic than their parent glycosides, exhibit distinct interactions with subcellular structures, particularly mitochondria.

Intercalation into Mitochondrial Membranes

The increased lipophilicity of 7-deoxyaglycones facilitates their ability to intercalate into lipid membranes, most notably the inner mitochondrial membrane. researchgate.net This physical insertion into the membrane can disrupt its structure and function. Doxorubicin itself has a high affinity for cardiolipin, a phospholipid unique to the inner mitochondrial membrane that is crucial for the function of several mitochondrial proteins, including those of the electron transport chain. nih.gov The formation of doxorubicin-cardiolipin complexes can displace cytochrome c, a key component of the respiratory chain. nih.gov Furthermore, doxorubicin has been shown to inhibit phosphatidylserine (B164497) decarboxylase, an enzyme in the inner mitochondrial membrane, leading to alterations in the membrane's phospholipid composition. mdpi.com

Competition with Endogenous Molecules (e.g., Coenzyme Q10) in Mitochondrial Systems

Anthracycline aglycones can compete with endogenous molecules within the mitochondrial electron transport chain. researchgate.net One such molecule is Coenzyme Q10 (CoQ10), also known as ubiquinone, which is an essential electron carrier in the respiratory chain and a potent antioxidant. researchgate.netresearchgate.netwikipedia.org By interfering with the function of CoQ10, anthracycline aglycones can disrupt mitochondrial respiration and energy production, and diminish the cell's antioxidant capacity. researchgate.net The protective effects of CoQ10 supplementation against doxorubicin-induced cardiotoxicity have been explored, with studies suggesting it may mitigate mitochondrial damage without compromising the anti-tumor activity of the anthracycline. nih.govnih.gov

Implications for DNA Interaction and Topoisomerase Inhibition Research

The primary mechanism of anticancer activity for many anthracyclines is the inhibition of topoisomerase II, an enzyme critical for resolving topological challenges in DNA during replication and transcription. nih.govresearchgate.net

Anthracyclines function as "topoisomerase II poisons" by intercalating into DNA and stabilizing the transient covalent complex formed between topoisomerase II and DNA. researchgate.netembopress.org This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately, cell death. researchgate.net DNA intercalation is considered a necessary prerequisite for this mode of topoisomerase II inhibition. researchgate.net

Research on doxorubicin has revealed that while its cytotoxicity is dependent on topoisomerase II, its ability to stall DNA replication forks may be a result of its DNA intercalation, independent of topoisomerase II action. embopress.orgnih.gov The sugar moiety of anthracyclines is important for binding to the minor groove of DNA, while the aglycone's planar structure is involved in the intercalation itself. researchgate.net The study of aglycones like 4'-Deoxydoxorubicinol 7-deoxyaglycone can provide further insights into the structural requirements for DNA interaction and topoisomerase II poisoning, potentially guiding the development of new analogs with improved therapeutic profiles.

Structural Basis for Potential DNA Binding Modalities of Anthracycline Aglycones

The planar aglycone ring system is a hallmark of anthracyclines, enabling them to intercalate between the base pairs of DNA. nih.gov This interaction is a critical component of their cytotoxic mechanism. The 7-deoxyaglycones, including this compound, retain this planar tetracyclic structure, suggesting a continued capacity for DNA intercalation.

The process of intercalation involves the insertion of the flat aromatic chromophore between the DNA strands. nih.gov This is primarily driven by π-π stacking interactions between the aromatic rings of the aglycone and the DNA base pairs. The elongated aglycone chromophore typically spans the Watson-Crick base pairs. nih.gov

While the core intercalating structure is present, modifications on the aglycone portion of anthracyclines can influence the specifics of DNA binding. For instance, changes in the major groove of the DNA-drug complex can arise from alterations to the aglycone chromophore. nih.gov The absence of the C4 methoxy (B1213986) group in some analogs, for example, creates a different binding surface in the major groove. nih.gov Similarly, the environment within the intercalation cavity is affected by substitutions on the aglycone rings. nih.gov The stability of the anthracycline-DNA complex is further enhanced by the formation of intramolecular hydrogen bonds, which can shield the intercalation site from water molecules. nih.govacs.org

Evaluation of Topoisomerase II Catalytic Activity Modulation by Metabolites

Anthracyclines are well-known inhibitors of topoisomerase II, an enzyme crucial for resolving topological challenges in DNA during replication and transcription. nih.govacs.org They are classified as topoisomerase II poisons because they trap the enzyme-DNA covalent complex, leading to DNA strand breaks that can trigger apoptosis. nih.gov

The ability of anthracycline metabolites, such as 7-deoxyaglycones, to modulate topoisomerase II activity is an area of significant interest. The interaction with topoisomerase II is a key mechanism of the anticancer action of these drugs. nih.gov While the parent compounds like doxorubicin are potent topoisomerase II poisons, the activity of their metabolites can vary.

Research into various anthracycline analogs has shown that modifications to the molecule can alter its effect on topoisomerase II. Some compounds act as catalytic inhibitors, which prevent the enzyme from binding to DNA or lock it in a post-religation state without causing DNA breaks. nih.gov The specific influence of the 7-deoxyaglycone structure of this compound on topoisomerase II has not been extensively detailed in publicly available literature. However, studies on related compounds provide some insights. For instance, the cardiotoxicity of anthracyclines is thought to be mediated, in part, through the inhibition of topoisomerase IIβ. nih.gov

It is plausible that 7-deoxyaglycones, while retaining the core structure necessary for some level of interaction, may exhibit a different potency or mechanism of topoisomerase II modulation compared to their parent compounds due to the absence of the sugar moiety, which is known to influence drug-target interactions.

Cellular Uptake and Intracellular Distribution Considerations for Anthracycline Metabolites

The cellular uptake and subsequent intracellular distribution are critical factors determining the efficacy and toxicity of anthracycline compounds. The physicochemical properties of the molecule, including lipophilicity and pKa, play a significant role in its ability to cross cell membranes.

Studies on doxorubicin and its derivatives have revealed that these compounds accumulate in various cellular compartments, with the nucleus being a primary target due to DNA intercalation and topoisomerase II inhibition. nih.govnih.govresearchgate.net However, in resistant cells, the intracellular distribution can be altered, with sequestration of the drug in cytoplasmic organelles like the Golgi apparatus, thereby reducing its access to the nucleus. nih.govresearchgate.net

The cellular pharmacology of anthracycline metabolites can differ significantly from the parent drugs. For example, studies with 4'-iodo-4'-deoxydoxorubicin showed that it and its 13-dihydro metabolite were incorporated into cells to a greater extent than doxorubicin and doxorubicinol, respectively. nih.gov This suggests that modifications at the 4' position can enhance cellular uptake. Conversely, the incorporation of metabolites is often lower than that of their parent compound. nih.gov

Synthetic Methodologies and Biosynthetic Insights

Chemical Synthesis of 7-Deoxyaglycone Derivatives and Analogues

The chemical synthesis of anthracycline aglycones and their derivatives is a complex challenge due to the molecule's dense stereochemistry and functionality. Chemists have developed various strategies to construct the core 7,8,9,10-tetrahydro-tetracene-5,12-quinone scaffold and subsequently modify it to create diverse analogues. nih.gov

Strategies for Anthracycline Aglycone Scaffold Construction

The construction of the anthracycline aglycone framework is a central theme in synthetic organic chemistry. Key strategies often involve building the tetracyclic system through annulation reactions, where rings are sequentially fused. While specific total syntheses for 4'-Deoxydoxorubicinol 7-deoxyaglycone are not extensively detailed in general literature, the approaches to related aglycones are well-established. These methods provide a blueprint for accessing such structures.

One common approach is the Friedel-Crafts reaction to form key carbon-carbon bonds, assembling the polycyclic aromatic system. Another powerful technique involves Diels-Alder reactions to construct the cyclohexene (B86901) ring (A-ring) with the correct stereochemistry. The development of methods for creating highly effective cytostatics based on daunorubicin (B1662515) often involves the modification of existing natural products, which serves as a practical alternative to total synthesis from simple starting materials. researchgate.net The exploitation of the anthracycline scaffold for designing new DNA-targeting agents has been a significant area of research, highlighting the importance of versatile synthetic routes. nih.gov

Functionalization and Derivatization Approaches for Structure Modification

Once the aglycone scaffold is obtained, functionalization and derivatization are crucial for creating analogues like 7-deoxy derivatives. The regiospecific modification of the polyaromatic core presents a significant synthetic challenge. nih.gov Key approaches include:

Reductive Amination : This method has been applied to the C-13 keto group of daunorubicin to introduce polyalkoxybenzyl moieties, yielding derivatives with significantly increased potency. researchgate.net

Glycosylation : While the focus here is on the aglycone, the attachment of sugar moieties at the C-7 position is a critical derivatization. The absence of this sugar, as in 7-deoxyaglycones, is itself a structural modification. The chemical instability of the glycosidic bond under acidic conditions can lead to the formation of 7-deoxyaglycones. For instance, 4-demethoxydaunorubicin converts to its aglycone form at a rate of 3% per hour under conditions mimicking the stomach (pH 1). nih.gov

Modification of the Side Chain : The α-hydroxyketone group of doxorubicin (B1662922) or the carbonyl group of daunorubicin are common sites for modification. researchgate.net

Hydroxylation and Silylation : The synthesis of andrographolide (B1667393) analogues, though a different class of natural products, demonstrates general strategies such as allylic hydroxylation and the use of silyl (B83357) ethers as protecting groups, which are applicable principles in complex molecule modification. nih.gov

These synthetic modifications are instrumental in exploring the structure-activity relationships of anthracyclines, aiming to create new compounds with improved therapeutic profiles. nih.gov

Biosynthetic Pathways of Anthracycline Aglycones in Microorganisms

Nature's route to anthracycline aglycones, primarily within soil-dwelling Streptomyces bacteria, is an elegant enzymatic assembly line. universiteitleiden.nlutupub.fi Understanding these pathways has opened the door to producing novel anthracyclines through genetic manipulation. rsc.org

Polyketide Synthase (PKS) Involvement in Core Aglycone Synthesis

The biosynthesis of the anthracycline core is initiated by a type II polyketide synthase (PKS). asm.orgnih.gov These PKS systems are multi-enzyme complexes that construct the polyketide backbone through sequential Claisen condensations. nih.gov

The process begins with a starter unit, typically acetyl-CoA or propionyl-CoA, which is loaded onto an acyl carrier protein (ACP). asm.orgresearchgate.net This starter unit is then iteratively extended by malonyl-CoA extender units. The minimal PKS complex, consisting of a ketosynthase (KSα), a chain length factor (KSβ), and an ACP, is responsible for building a poly-β-keto chain of a specific length. asm.orgnih.gov For many anthracyclines, this results in an octaketide chain formed from one acetyl-CoA and seven malonyl-CoA units. researchgate.net The polyketide chain subsequently undergoes a series of cyclization and aromatization reactions, catalyzed by dedicated cyclases (CYC) and aromatases (ARO), to form the characteristic tetracyclic aromatic scaffold. asm.org

Table 1: Key Components of Type II PKS in Anthracycline Biosynthesis

Component Abbreviation Function
Ketosynthase KSα Catalyzes the Claisen condensation to elongate the polyketide chain.
Chain Length Factor KSβ / CLF Works with KSα to determine the final length of the polyketide chain.
Acyl Carrier Protein ACP Covalently holds the growing polyketide chain via a phosphopantetheinyl arm.
Ketoreductase KR Reduces specific keto groups on the growing chain.
Aromatase ARO Catalyzes the aromatization of the first ring of the polyketide.

Post-Polyketide Tailoring Steps and Enzymatic Modifications

After the core aglycone is formed by the PKS, it undergoes a series of "tailoring" modifications by other enzymes encoded within the biosynthetic gene cluster. nih.govnih.gov These modifications generate the vast structural diversity seen in the anthracycline family. oup.com Key tailoring reactions include:

Oxygenation : Monooxygenases and dioxygenases introduce hydroxyl groups at specific positions on the aglycone ring system. For example, the enzyme DnrF in the daunorubicin pathway and RdmE in the rhodomycin (B1170733) pathway catalyze 11-hydroxylation. nih.govdigitellinc.com

Methylation : S-adenosyl-l-methionine-dependent methyltransferases add methyl groups, such as the 4-O-methylation performed by DnrK. nih.gov

Decarboxylation/Hydroxylation : Some methyltransferase-like enzymes have evolved to perform other reactions, such as the 10-decarboxylation or 10-hydroxylation crucial for forming specific anthracyclinones. oup.com

Glycosylation : Glycosyltransferases (GTs) attach one or more deoxysugar moieties to the aglycone, typically at the C-7 position. This step is critical for the biological activity of most anthracyclines. nih.govasm.org The inactivation of the glycosyltransferase gene results in the accumulation of the aglycone. asm.org

The specific combination of tailoring enzymes in a given Streptomyces strain determines the final anthracycline product. nih.gov

Genetic Engineering Approaches for Modified Anthracycline Biosynthesis

The modular nature of anthracycline biosynthesis provides a fertile ground for genetic engineering and combinatorial biosynthesis. rsc.org By manipulating the genes involved, researchers can create novel anthracycline structures that are difficult to access through chemical synthesis alone. asm.org

Combinatorial Biosynthesis : Genes from different anthracycline pathways can be combined in a heterologous host to produce hybrid molecules. For instance, nine structural genes from three different Streptomyces species were used to produce auramycinone (B1197653) in Streptomyces lividans. nih.gov

Enzyme Engineering : Individual enzymes can be engineered to alter their function or substrate specificity. Chimeric enzymes created from different methyltransferase subfamilies have been shown to generate novel catalytic activities. oup.com

Directed Biosynthesis : The introduction of a specific enzyme can redirect a pathway entirely. Adding an angucycline-specific cyclase (pgaF) to the nogalamycin (B1679386) biosynthesis machinery resulted in the production of angucyclinone metabolites instead of anthracyclines. asm.orgnih.gov

These genetic strategies have led to the creation of libraries of new anthracycline analogues, providing a powerful platform for the discovery of next-generation anticancer agents. rsc.orgdigitellinc.com

Table 2: List of Compounds Mentioned

Compound Name Class/Type
This compound Anthracycline Aglycone
Daunorubicin Anthracycline Antibiotic
Doxorubicin Anthracycline Antibiotic
4-demethoxydaunorubicin (Idarubicin) Anthracycline Antibiotic
Aklavinone Anthracycline Aglycone
Auramycinone Anthracycline Aglycone
Nogalamycin Anthracycline Antibiotic
Aclacinomycin Anthracycline Antibiotic
Rabelomycin Angucyclinone
Steffimycin Anthracycline Antibiotic
Acetyl-CoA PKS Starter Unit
Malonyl-CoA PKS Extender Unit

Structure Activity Relationship Sar Studies of 7 Deoxyaglycone Analogs

Influence of 7-Deoxyaglycone Structural Features on Biochemical Activity

The biochemical activity of 7-deoxyaglycone analogs of anthracyclines is significantly influenced by specific structural features of the aglycone moiety. The removal of the sugar moiety at the C-7 position to form the aglycone, followed by the removal of the C-7 hydroxyl group, fundamentally alters the molecule's properties.

The deglycosidation of doxorubicin (B1662922) to form metabolites like 7-deoxydoxorubicinone (B29498) is associated with the production of reactive oxygen species (ROS). pharmgkb.org This process is catalyzed by redox enzymes, and the susceptibility of an anthracycline to this reductive deglycosidation at C-7 is structure-dependent. For instance, anthracyclines with smaller glycoside residues are more sensitive to these enzymes. Conversely, the presence of hydroxyl groups on the aglycone moiety tends to decrease reductive deglycosidation. nih.gov Specifically, aklavinone, an aglycone, is rapidly reduced to 7-deoxyaklavinone. nih.gov This suggests that the inherent structure of the aglycone itself is a primary determinant of its susceptibility to further metabolic conversion.

Studies have shown that while aglycones generally lack the cytotoxic activity of their parent glycosylated compounds, they are implicated in cardiotoxicity. The metabolite 7-deoxydoxorubicinolone has been identified as a major aglycone metabolite in clinical samples.

A comparative in vitro study on the cytotoxicity of doxorubicin's main metabolites in AC16 cardiac cells revealed that 7-deoxydoxorubicinone (7-DeoxyDOX) does exhibit cytotoxic effects, although to a lesser extent than the parent drug, doxorubicin (DOX). The study, which utilized an MTT assay to measure cell viability, showed that 7-DeoxyDOX caused a concentration-dependent reduction in cell viability. nih.gov

MTT Reduction in AC16 Cells After 48h Exposure to 7-Deoxydoxorubicinone (7-DeoxyDOX)
Concentration (µM)MTT Reduction (%) vs. Control
195.02 ± 2.40
290.37 ± 3.38
585.79 ± 3.41
1080.50 ± 5.94

The presence and position of hydroxyl groups on the aglycone are critical. For example, 2-hydroxyaclacinomycins were found to be completely insensitive to enzymatic reduction at C-7, highlighting the protective effect of this specific substitution. nih.gov Furthermore, modifications at the 4'-position of the sugar in the parent anthracycline can influence the resistance to C-7 reduction, indicating a long-range electronic or steric effect on the aglycone's reactivity. nih.gov

Comparative SAR with Parent Anthracyclines and Other Metabolites

When comparing the structure-activity relationships of 7-deoxyaglycones with their parent anthracyclines and other metabolites, a key distinction emerges: the loss of the daunosamine (B1196630) sugar moiety at C-7 dramatically reduces cytotoxic potency. The sugar is critical for DNA intercalation and interaction with topoisomerase II, the primary mechanisms of action for doxorubicin's anticancer effects. drugbank.commedscape.com

However, the 7-deoxyaglycones are not inert. As shown in the AC16 cell study, 7-deoxydoxorubicinone (7-DeoxyDOX) demonstrated significant cytotoxicity, though less than doxorubicin and its primary alcohol metabolite, doxorubicinol (B1670906) (DOXol). nih.gov

Comparative Cytotoxicity of Doxorubicin and its Metabolites in AC16 Cells (MTT Assay)
CompoundConcentration (µM)Effect on Mitochondrial FunctionEffect on Lysosomal Neutral Red Uptake
Doxorubicin (DOX)1Comparable cytotoxicity to metabolites at 2 µMImpacted
Doxorubicinol (DOXol)2Mitochondrial dysfunctionImpacted
Doxorubicinone (B1666622) (DOXone)2Mitochondrial dysfunctionImpacted
7-Deoxydoxorubicinone (7-DeoxyDOX)2Mitochondrial dysfunctionNot impacted

Preliminary data has also indicated a difference in the biotransformation between doxorubicin (Adriamycin) and its analog, 4'-deoxydoxorubicin. In patients treated with 4'-deoxydoxorubicin, the 7-deoxyaglycone of the parent drug was detected in only trace amounts, and the 7-deoxyaglycone of its alcohol metabolite, 4'-deoxydoxorubicinol, was not detected at all. This contrasts with doxorubicin administration, where its 7-deoxyaglycone can be found in more significant concentrations. This suggests that modifications on the sugar moiety (the 4'-deoxy substitution) can influence the metabolic fate of the aglycone portion of the molecule.

Design Principles for Modified Anthracycline Scaffolds in Research

The study of 7-deoxyaglycones and other metabolites provides crucial insights for the rational design of new anthracycline analogs with improved therapeutic indices. The primary goals are to reduce cardiotoxicity while maintaining or enhancing anticancer activity. researchgate.net

One key design principle is the modification of the C-7 position. Since the reductive deglycosidation at C-7 leads to the formation of potentially cardiotoxic aglycones, modifications that hinder this process are desirable. Research has shown that the presence of certain hydroxyl groups on the aglycone, such as at the 2-position, can confer resistance to this enzymatic reduction. nih.gov Therefore, synthesizing analogs with such substitutions could be a viable strategy to reduce the formation of 7-deoxyaglycones.

Furthermore, SAR studies of doxorubicin analogs with modified 3'-amino substituents have revealed that the ability to form 5- or 6-membered ring carbinolamines after enzymatic hydrolysis is a critical determinant of biological potency. nih.gov Analogs that formed larger rings were significantly less active. nih.gov This principle, while not directly involving the 7-deoxyaglycone structure itself, highlights how modifications distant from the aglycone core can profoundly impact activity and could be integrated into the design of novel scaffolds that may or may not be susceptible to C-7 cleavage.

The overarching design strategy is to uncouple the anticancer efficacy from the cardiotoxic effects. By understanding the structural features of metabolites like 4'-Deoxydoxorubicinol 7-deoxyaglycone that contribute to toxicity, medicinal chemists can design new anthracyclines that are poor substrates for the enzymes that produce these harmful metabolites or whose resulting metabolites are less toxic.

Analytical Methodologies for Research and Characterization

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the separation and quantification of "4'-Deoxydoxorubicinol 7-deoxyaglycone" from complex biological matrices. Early developmental work established robust HPLC methods for the simultaneous determination of 4'-deoxydoxorubicin, its primary metabolite 4'-deoxydoxorubicinol, and their corresponding 7-deoxyaglycones in human serum. nih.gov

One such method utilized a reversed-phase column to achieve separation. The sensitivity of this assay was notable, with a detection limit of 2 ng/ml for the aglycone products in serum, and coefficients of variation for the retention time (k') consistently below 5% throughout the day, indicating high reproducibility. nih.gov The extraction procedure developed alongside this method demonstrated high efficiency, with a recovery of over 80% for the parent drug and its metabolites from serum. nih.gov In clinical applications, analysis of patient sera using this HPLC method successfully identified two major metabolite peaks that co-eluted with the reference standards for 4'-deoxydoxorubicinol and the 7-deoxyaglycone of 4'-deoxydoxorubicin. nih.gov

Modern HPLC methods are often coupled with fluorescence detection, leveraging the intrinsic fluorescent properties of anthracycline compounds for enhanced sensitivity. For instance, an HPLC assay developed for doxorubicin (B1662922) and its metabolites, including various aglycones, employed a Lichrosorb RP-8 column with isocratic elution. nih.gov The mobile phase consisted of a mixture of acetonitrile, tetrahydrofuran, and a phosphate (B84403) buffer (pH 2.2), with fluorescence detection set at an excitation wavelength of 460 nm and an emission wavelength of 550 nm. nih.gov

The development of high-throughput HPLC methods with fluorescence detection has further streamlined the analysis of doxorubicin and its metabolites in biological fluids like urine. researchgate.net These methods are fully validated for specificity, selectivity, linearity, accuracy, and precision, and can successfully separate and quantify compounds like doxorubicin, doxorubicinol (B1670906), and doxorubicinone (B1666622) using an internal standard. researchgate.net

A comparative representation of HPLC method parameters for anthracycline metabolite analysis is presented below:

ParameterMethod by Cummings (1985) nih.govMethod by Beijnen et al. (1991) nih.gov
Stationary Phase Reversed-phase columnLichrosorb RP-8 (5 µm)
Mobile Phase Not specified in detailAcetonitrile:Tetrahydrofuran:Phosphate Buffer (pH 2.2) (800:5:200, w/w/w)
Detection Not specified in detailFluorescence (Ex: 460 nm, Em: 550 nm)
Sensitivity (Serum) 2 ng/ml for aglyconesNot specified
Recovery (Serum) >80%Not specified

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Approaches for Metabolite Analysis

Mass Spectrometry (MS) and, more specifically, Tandem Mass Spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), have become indispensable for the definitive identification and quantification of drug metabolites, including "this compound." These techniques offer superior specificity and sensitivity compared to conventional HPLC with UV or fluorescence detection.

LC-MS/MS methods have been developed for the simultaneous determination of doxorubicin and its key metabolites, such as doxorubicinol, doxorubicinone, doxorubicinolone, and 7-deoxydoxorubicinone (B29498), in mouse plasma. nih.gov These methods are characterized by their high sensitivity, with lower limits of quantification (LLOQ) in the low ng/mL to pg/mL range. For instance, a validated LC-MS/MS method reported LLOQ values of 0.5 ng/mL for doxorubicin and 0.01 ng/mL for its aglycone metabolites in mouse plasma. nih.gov

The power of MS/MS lies in its ability to generate specific fragmentation patterns for each analyte, which serve as a molecular fingerprint for unambiguous identification. For doxorubicin and its metabolites, electrospray ionization (ESI) in the positive ion mode is commonly used. The multiple reaction monitoring (MRM) mode is then employed to monitor specific precursor-to-product ion transitions, which enhances selectivity and reduces background noise. For example, in the analysis of doxorubicin metabolites, distinct ion fragments are monitored to differentiate between the parent drug and its various metabolic products. nih.gov

A study focusing on doxorubicin-resistant cancer cells utilized LC-MS/MS to discover novel metabolites. nih.gov The fragmentation pathway of doxorubicin was established as 544 → 397 → 379 → 321. While metabolites showed different parent masses, they shared common fragment ions, indicating a common structural backbone. nih.gov This approach is directly applicable to the structural elucidation of "this compound."

Key parameters for a typical LC-MS/MS method for doxorubicin metabolite analysis are summarized in the table below:

ParameterValue/Description
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Triple Quadrupole
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) for Doxorubicin 544.22 sysrevpharm.org
Product Ion (m/z) for Doxorubicin 397.06 sysrevpharm.org
Precursor Ion (m/z) for Doxorubicinol 546.22 sysrevpharm.org
Product Ion (m/z) for Doxorubicinol 363.05 sysrevpharm.org

Spectroscopic Techniques (e.g., Fluorometry, Electron Spin Resonance Spectroscopy) for Mechanistic Studies

Spectroscopic techniques, including fluorometry and Electron Spin Resonance (EPR) spectroscopy, provide valuable insights into the mechanisms of action and cellular interactions of anthracyclines and their metabolites.

Fluorometry , or fluorescence spectroscopy, is widely used due to the intrinsic fluorescence of the anthracycline ring system. Doxorubicin, the parent compound of "this compound," exhibits maximum excitation and emission wavelengths of approximately 470 nm and 560 nm, respectively. nih.gov This property allows for sensitive detection in biological systems, with detection limits of less than 0.1 μM in buffers and cell lysates. nih.gov Fluorescence-based assays can be used to study the cellular uptake and distribution of these compounds. For instance, fluorescence microscopy can visualize the accumulation of doxorubicin in cultured cells in a concentration-dependent manner. nih.gov Changes in the fluorescence properties of the molecule upon interaction with cellular components like DNA or membranes can provide information about its binding and local environment.

Electron Spin Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, including free radicals. The metabolic activation of anthracyclines can lead to the formation of semiquinone free radicals, which are implicated in the cardiotoxic effects of these drugs. EPR spectroscopy can be used to detect and characterize these radical species. To facilitate such studies, spin-labeled analogues of doxorubicin, such as ruboxyl, have been synthesized. nih.gov EPR studies with these analogues have revealed insights into the intracellular distribution and dynamics of the drug. nih.gov For example, changes in the EPR spectra of drug-containing cells over time can suggest a progressive release of the drug from its target sites or alterations in cell membrane fluidity. nih.gov

Method Validation Considerations for Analysis in Biological Matrices (e.g., Serum, Tissue Extracts)

The validation of analytical methods is a critical requirement to ensure the reliability and accuracy of data obtained from the analysis of "this compound" in biological matrices such as serum and tissue extracts. Validation is performed in accordance with guidelines from regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).

Key validation parameters include:

Selectivity and Specificity: The method must be able to unequivocally measure the analyte in the presence of other components in the sample, including endogenous substances, other metabolites, and co-administered drugs. ijates.com

Linearity: The analytical response should be directly proportional to the concentration of the analyte over a defined range. Calibration curves are constructed by plotting the response against known concentrations of the analyte, and the correlation coefficient (r) or coefficient of determination (r²) is calculated. sysrevpharm.org

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of scatter between a series of measurements. These are typically assessed at multiple concentration levels (e.g., low, medium, and high quality control samples) and are expressed as the percentage of deviation from the nominal value and the coefficient of variation (CV), respectively. nih.gov

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. nih.gov

Recovery: The extraction efficiency of the analytical method is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration. nih.gov

Matrix Effect: This assesses the influence of co-eluting, interfering substances from the biological matrix on the ionization of the analyte in mass spectrometry-based methods. nih.gov

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage) must be evaluated to ensure that the measured concentration reflects the concentration at the time of sample collection. nih.gov

A summary of typical acceptance criteria for bioanalytical method validation is provided in the table below:

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99 ijates.com
Accuracy Within ±15% of the nominal value (±20% for LLOQ) nih.gov
Precision (CV) ≤ 15% (≤ 20% for LLOQ) nih.gov
Recovery Consistent, precise, and reproducible
Matrix Effect CV ≤ 15%
Stability Analyte concentration within ±15% of the initial concentration

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.